molecular formula C9H9FO B060888 5-Fluoroisochroman CAS No. 182949-87-7

5-Fluoroisochroman

Cat. No.: B060888
CAS No.: 182949-87-7
M. Wt: 152.16 g/mol
InChI Key: VTYYNXMEICYCDH-UHFFFAOYSA-N
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Description

5-Fluoroisochroman (C₉H₉FO) is a fluorinated derivative of isochroman, a bicyclic heterocyclic compound consisting of a benzene ring fused to a tetrahydrofuran-like oxygen-containing ring. The substitution of a fluorine atom at the 5-position of the isochroman scaffold introduces unique electronic and steric properties, which can enhance metabolic stability, lipophilicity, and binding affinity in medicinal chemistry applications . Fluorination is a common strategy in drug design to modulate pharmacokinetic and pharmacodynamic profiles due to fluorine’s high electronegativity and small atomic radius .

Properties

CAS No.

182949-87-7

Molecular Formula

C9H9FO

Molecular Weight

152.16 g/mol

IUPAC Name

5-fluoro-3,4-dihydro-1H-isochromene

InChI

InChI=1S/C9H9FO/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-3H,4-6H2

InChI Key

VTYYNXMEICYCDH-UHFFFAOYSA-N

SMILES

C1COCC2=C1C(=CC=C2)F

Canonical SMILES

C1COCC2=C1C(=CC=C2)F

Synonyms

1H-2-Benzopyran,5-fluoro-3,4-dihydro-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

5-Bromoisochroman

  • Structural Similarity : Replaces fluorine with bromine at the 5-position (C₉H₉BrO).
  • Key Differences: Electronegativity: Bromine (2.96 Pauling) is less electronegative than fluorine (3.98), leading to weaker dipole interactions. Lipophilicity: Bromine’s larger size increases lipophilicity (logP ~2.5 vs. Synthetic Utility: Bromine’s leaving-group capability makes 5-Bromoisochroman a versatile intermediate in cross-coupling reactions .

(R)-5,7-Difluorochroman-4-ol

  • Structural Features : Contains two fluorine atoms at positions 5 and 7 and a hydroxyl group at position 4 (C₉H₈F₂O₂).
  • Hydrogen Bonding: The hydroxyl group introduces hydrogen-bonding capacity, which may improve target engagement compared to 5-Fluoroisochroman . Applications: Studied for CNS drug development due to its ability to cross the blood-brain barrier .

Comparison with Functionally Similar Compounds

5-Fluoro-1-benzothiophene-2-carboxylic Acid

  • Functional Similarity : Fluorinated aromatic heterocycle used as a pharmaceutical building block.
  • Key Differences :
    • Core Structure : Benzothiophene vs. isochroman; the sulfur atom in benzothiophene alters electronic distribution and metabolic pathways.
    • Acidity : The carboxylic acid group (pKa ~4.5) introduces pH-dependent solubility, unlike the neutral this compound .
    • Applications : Utilized in kinase inhibitor design due to its planar aromatic system .

5,7-Difluorochroman-4-amine Hydrochloride

  • Structural and Functional Features: Difluorinated chroman with an amine hydrochloride group (C₉H₁₀ClF₂NO).
  • Key Differences: Bioactivity: The amine group enables salt formation, enhancing aqueous solubility and bioavailability. Target Selectivity: The dual fluorine substitution may improve selectivity for aminergic receptors (e.g., serotonin or dopamine receptors) compared to mono-fluorinated analogs .

Data Table: Comparative Analysis of this compound and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
This compound C₉H₉FO 152.17 5-F Drug intermediate, CNS agents
5-Bromoisochroman C₉H₉BrO 213.07 5-Br Synthetic intermediate
(R)-5,7-Difluorochroman-4-ol C₉H₈F₂O₂ 186.16 5-F, 7-F, 4-OH CNS drug candidates
5-Fluoro-1-benzothiophene-2-carboxylic Acid C₉H₅FO₂S 200.20 5-F, 2-COOH Kinase inhibitors
5,7-Difluorochroman-4-amine HCl C₉H₁₀ClF₂NO 221.63 5-F, 7-F, 4-NH₂·HCl Neuropharmacological agents

Research Findings and Implications

  • Fluorine’s Role : Fluorination at the 5-position in isochroman reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life in vivo .
  • Structure-Activity Relationships (SAR): Mono-fluorination (this compound) balances lipophilicity and metabolic stability. Difluorination (e.g., 5,7-Difluorochroman-4-amine HCl) enhances target affinity but may increase cytotoxicity due to heightened electron withdrawal .
  • Functional Group Impact : Amine hydrochlorides (e.g., 5,7-Difluorochroman-4-amine HCl) show improved solubility, critical for oral bioavailability in drug formulations .

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